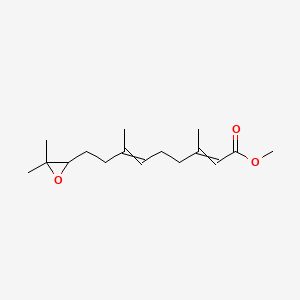

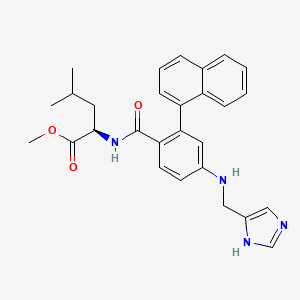

Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Juvenile hormone III is a sesquiterpenoid hormone predominantly found in insects. It plays a crucial role in regulating various physiological processes, including growth, development, metamorphosis, and reproduction. This hormone is synthesized in the corpora allata, a pair of endocrine glands located near the insect brain. Juvenile hormone III is essential for maintaining the larval state and preventing premature metamorphosis, ensuring proper development and maturation of insects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Juvenile hormone III can be synthesized through several methods. One common approach involves the preparation of methyl (2E,6E)-farnesoate from trans-geranylacetone. This compound is then regioselectively epoxidized to produce juvenile hormone III . Another method involves the derivatization of analytes with fluorescent tags, followed by analysis using high-performance liquid chromatography coupled with a fluorescent detector .

Industrial Production Methods: Industrial production of juvenile hormone III typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced chromatographic techniques for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions: Juvenile hormone III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the hormone’s structure and function.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize juvenile hormone III.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the hormone.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Juvenile hormone III has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a model compound for studying sesquiterpenoid biosynthesis and metabolism.

- Employed in the development of analytical techniques for detecting and quantifying hormones in biological samples .

Biology:

- Plays a vital role in insect physiology, including growth, metamorphosis, and reproduction.

- Used in studies on insect development and the regulation of gene expression .

Medicine:

- Potential applications in developing insect growth regulators and insecticides.

- Studied for its role in regulating immune responses and other physiological processes in insects .

Industry:

- Used in pest control as an alternative to traditional insecticides.

- Employed in the production of synthetic juvenile hormone analogs for various applications .

Wirkmechanismus

Juvenile hormone III exerts its effects by binding to specific receptors, such as Methoprene-tolerant (Met) and its partner Taiman. This hormone-receptor complex then interacts with target genes, regulating their expression and influencing various physiological processes. The hormone plays a crucial role in maintaining the juvenile state, preventing premature metamorphosis, and promoting reproductive development in adult insects .

Vergleich Mit ähnlichen Verbindungen

Juvenile hormone III is one of several juvenile hormones found in insects. Other similar compounds include:

- Juvenile Hormone 0 (JH0)

- Juvenile Hormone I (JH I)

- Juvenile Hormone II (JH II)

- 4-Methyl Juvenile Hormone I (4-Methyl JH I)

- Juvenile Hormone III Bisepoxide (JHB3)

- Juvenile Hormone III Skipped Bisepoxide (JHSB3)

Uniqueness: Juvenile hormone III is unique in its widespread presence and predominant role in most insect species. It is the primary hormone responsible for regulating key developmental and reproductive processes, making it a critical target for research and applications in pest control .

Eigenschaften

IUPAC Name |

methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJMXSGZTCGLHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860288 |

Source

|

| Record name | Methyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)

![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)

![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)

![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)

![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)

![2-[[6-[4,5-Dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15287009.png)